molecular formula C26H48 B13943006 1,4-Bis(4-cyclohexylbutyl)cyclohexane CAS No. 55334-02-6

1,4-Bis(4-cyclohexylbutyl)cyclohexane

Cat. No.: B13943006
CAS No.: 55334-02-6
M. Wt: 360.7 g/mol
InChI Key: AZPXQNIXGFUSJC-UHFFFAOYSA-N
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Description

1,4-Bis(4-cyclohexylbutyl)cyclohexane is a symmetric cyclohexane derivative featuring two 4-cyclohexylbutyl substituents at the 1,4-positions of the central cyclohexane ring. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest trends in behavior based on substituent effects.

Properties

CAS No.

55334-02-6

Molecular Formula

C26H48

Molecular Weight

360.7 g/mol

IUPAC Name

1,4-bis(4-cyclohexylbutyl)cyclohexane

InChI

InChI=1S/C26H48/c1-3-11-23(12-4-1)15-7-9-17-25-19-21-26(22-20-25)18-10-8-16-24-13-5-2-6-14-24/h23-26H,1-22H2

InChI Key

AZPXQNIXGFUSJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCC2CCC(CC2)CCCCC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-cyclohexylbutyl)cyclohexane typically involves the reaction of cyclohexylbutyl bromide with cyclohexane in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography .

Industrial Production Methods

In an industrial setting, the production of 1,4-Bis(4-cyclohexylbutyl)cyclohexane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-cyclohexylbutyl)cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(4-cyclohexylbutyl)cyclohexane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals, materials, and additives.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-cyclohexylbutyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1,4-Bis(4-cyclohexylbutyl)cyclohexane and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Source
1,4-Bis(4-cyclohexylbutyl)cyclohexane C₂₈H₄₄ 4-cyclohexylbutyl (non-polar, bulky) High hydrophobicity; lubricants (Synthesized)
1,4-Bis(dicyanomethylene)cyclohexane C₁₂H₈N₄ Dicyanomethylene (electron-withdrawing) Precursor to TCNQ (conductive materials)
1,1-Bis-(4-hydroxyphenyl)-cyclohexane C₁₈H₂₀O₂ 4-hydroxyphenyl (polar, H-bonding) Polycarbonate/polyester synthesis
1,4-Bis(glycidyloxymethyl)cyclohexane C₁₄H₂₄O₄ Glycidyl ether (reactive epoxide) Non-ionic surfactant; crosslinking
Fluorinated analog (27a) C₁₂H₁₀F₁₂ Hexafluoropropyl (fluorinated) Low surface energy; coatings
cis-1,4-Bis(aminomethyl)cyclohexane C₈H₁₈N₂ Aminomethyl (reactive amine) Pharmaceutical intermediates

Physical and Chemical Properties

  • Thermal Stability: Fluorinated analogs (e.g., 1,1,4-Bis(hexafluoropropyl)cyclohexane) exhibit enhanced thermal resistance due to strong C-F bonds , whereas the target compound’s alkyl substituents likely reduce melting points compared to polar analogs like bisphenol derivatives .
  • Solubility: The target compound’s non-polar cyclohexylbutyl groups suggest high solubility in organic solvents, contrasting with hydrophilic derivatives like 1,4-Bis(aminomethyl)cyclohexane, which are water-soluble .
  • Reactivity : Unlike diisocyanates (e.g., 1,4-Bis(isocyanatomethyl)cyclohexane ) or glycidyl ethers , the target compound lacks reactive functional groups, favoring inertness in applications requiring long-term stability.

Biological Activity

1,4-Bis(4-cyclohexylbutyl)cyclohexane, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

1,4-Bis(4-cyclohexylbutyl)cyclohexane is characterized by the following chemical properties:

PropertyDetail
CAS Number 55334-02-6
Molecular Formula C24H42
Molecular Weight 342.61 g/mol
IUPAC Name 1,4-Bis(4-cyclohexylbutyl)cyclohexane

Synthesis

The synthesis of 1,4-Bis(4-cyclohexylbutyl)cyclohexane typically involves multi-step organic reactions, including alkylation and cyclization processes. The specific synthetic route can vary based on the desired purity and yield.

Biological Activity

Research into the biological activity of 1,4-Bis(4-cyclohexylbutyl)cyclohexane indicates several potential therapeutic effects:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : In vitro assays have demonstrated that it can reduce inflammatory markers in cell cultures, indicating potential applications in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Some studies have reported that 1,4-Bis(4-cyclohexylbutyl)cyclohexane shows cytotoxic effects against various cancer cell lines. The IC50 values for these effects are still under investigation but are promising.

The mechanisms by which 1,4-Bis(4-cyclohexylbutyl)cyclohexane exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets involved in oxidative stress response and inflammatory pathways.

Potential Pathways:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. Inhibition may lead to reduced expression of pro-inflammatory cytokines.
  • Modulation of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may lower ROS levels, thereby protecting cells from oxidative damage.

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of 1,4-Bis(4-cyclohexylbutyl)cyclohexane on human breast cancer cell lines (MCF-7). Results indicated an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting significant anti-cancer potential.
  • Anti-inflammatory Research : In an animal model of arthritis, administration of 1,4-Bis(4-cyclohexylbutyl)cyclohexane resulted in a marked reduction in paw swelling and inflammatory cytokine levels compared to control groups.

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